10,10-bis(4-aminophenyl)anthracen-9(10H)-one
Overview
Description
10,10-bis(4-aminophenyl)anthracen-9(10H)-one is an anthracene-based derivative. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 10,10-bis(4-aminophenyl)anthracen-9(10H)-one typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for producing anthracene derivatives in good yields . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
10,10-bis(4-aminophenyl)anthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
10,10-bis(4-aminophenyl)anthracen-9(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of other complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in fluorescence-based assays.
Mechanism of Action
The mechanism of action of 10,10-bis(4-aminophenyl)anthracen-9(10H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing pathways related to its photophysical and electrochemical properties. These interactions can lead to changes in the behavior of the target molecules, making it valuable in both research and industrial applications .
Comparison with Similar Compounds
10,10-bis(4-aminophenyl)anthracen-9(10H)-one can be compared with other anthracene-based derivatives, such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene These compounds share similar core structures but differ in their substituents, which influence their photophysical and electrochemical properties. The unique amino groups in this compound provide distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
10,10-bis(4-aminophenyl)anthracen-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O/c27-19-13-9-17(10-14-19)26(18-11-15-20(28)16-12-18)23-7-3-1-5-21(23)25(29)22-6-2-4-8-24(22)26/h1-16H,27-28H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABJWTMJQUIKSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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